molecular formula C14H9BrF3NO B11699010 N-[(E)-(4-bromophenyl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(4-bromophenyl)methylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B11699010
M. Wt: 344.13 g/mol
InChI Key: CONDWKZBVSCGSF-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE is an organic compound that features a bromophenyl group and a trifluoromethoxyphenyl group connected by a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE typically involves the condensation reaction between 4-bromobenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H9BrF3NO

Molecular Weight

344.13 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C14H9BrF3NO/c15-11-3-1-10(2-4-11)9-19-12-5-7-13(8-6-12)20-14(16,17)18/h1-9H

InChI Key

CONDWKZBVSCGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC(F)(F)F)Br

Origin of Product

United States

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